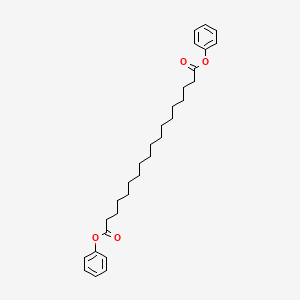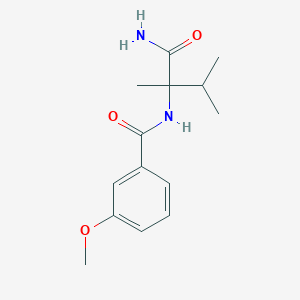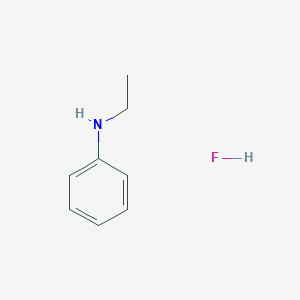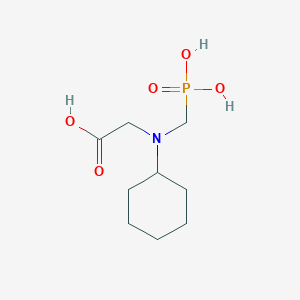![molecular formula C10H12N6O2 B14320137 Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester CAS No. 103145-59-1](/img/structure/B14320137.png)
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is a complex organic compound that features a benzoic acid core with an azidomethyl and triazenyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives followed by the introduction of azidomethyl and triazenyl groups through nucleophilic substitution and diazotization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol in the presence of sulfuric acid as a catalyst
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azidomethyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid esters.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: Utilized in the development of novel materials, including polymers and coatings, due to its unique functional groups.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester involves its ability to undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry. The triazenyl group can act as a leaving group in substitution reactions, facilitating the introduction of other functional groups. These properties make the compound versatile in chemical synthesis and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, methyl ester: Lacks the azidomethyl and triazenyl groups, making it less reactive in certain chemical transformations.
Benzoic acid, 4-azidomethyl-, methyl ester: Contains the azidomethyl group but lacks the triazenyl group, limiting its versatility in synthetic applications.
Benzoic acid, 4-triazenyl-, methyl ester: Contains the triazenyl group but lacks the azidomethyl group, affecting its reactivity profile.
Uniqueness: Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester is unique due to the presence of both azidomethyl and triazenyl groups, which provide a wide range of reactivity and potential applications in various fields. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
103145-59-1 |
|---|---|
Molekularformel |
C10H12N6O2 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
methyl 4-[[azidomethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C10H12N6O2/c1-16(7-12-14-11)15-13-9-5-3-8(4-6-9)10(17)18-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
RQIGGPRWZKMUEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CN=[N+]=[N-])N=NC1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)






